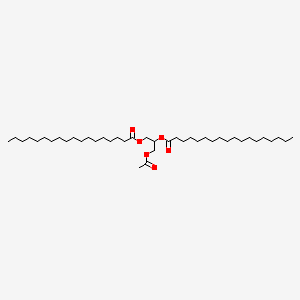
Glyceryl 1-acetate distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid in the presence of acetic acid. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of hydrogenated oil and glycerol using sodium stearate as a catalyst. The reaction is carried out under vacuum pressure and high temperatures (220-260°C) to achieve the desired esterification .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, though less common.
Scientific Research Applications
Glyceryl 1-acetate distearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with cellular membranes and enzymes. It acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, it may interact with specific molecular targets, such as enzymes involved in inflammatory pathways, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Glyceryl 1,3-distearate: Another ester of glycerol and stearic acid, known for its anti-inflammatory properties.
Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetic products.
Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
Glyceryl 1-acetate distearate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its dual ester linkage with both stearic acid and acetic acid makes it versatile for various applications, particularly in stabilizing emulsions and providing bioactive effects .
Properties
CAS No. |
26658-07-1 |
|---|---|
Molecular Formula |
C41H78O6 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI Key |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















